Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate
Overview
Description
Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . It is known for its use as a protective group in organic synthesis, particularly in the protection of amines.
Preparation Methods
The synthesis of tert-butyl N-[4-(4-aminophenyl)butyl]carbamate typically involves the reaction of 4-aminophenylbutylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection reactions.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for tert-butyl N-[4-(4-aminophenyl)butyl]carbamate involves its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing for selective transformations to occur on other parts of the molecule. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate can be compared to other similar compounds such as:
Tert-butyl N-(4-aminophenyl)carbamate: Similar in structure but lacks the butyl chain, making it less versatile in certain synthetic applications.
Tert-butyl N-(4-aminomethyl)phenylcarbamate: Contains a methyl group instead of a butyl group, affecting its reactivity and applications.
Tert-butyl N-(4-bromobutyl)carbamate: Contains a bromine atom, making it useful for different types of substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its extended butyl chain, which provides additional flexibility in synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[4-(4-aminophenyl)butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-12-7-9-13(16)10-8-12/h7-10H,4-6,11,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMVZANGNFNNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468572 | |
Record name | [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742102-26-7 | |
Record name | [4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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